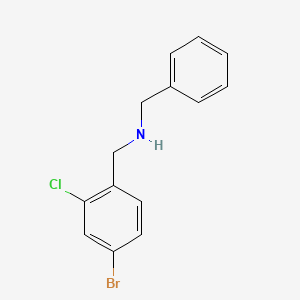

Benzyl-(4-bromo-2-chlorobenzyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl-(4-bromo-2-chlorobenzyl)amine is a useful research compound. Its molecular formula is C14H13BrClN and its molecular weight is 310.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

Benzyl-(4-bromo-2-chlorobenzyl)amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various nucleophilic substitution reactions, making it a valuable precursor in the development of pharmaceuticals and agrochemicals. For instance, it is utilized in the synthesis of functionalized amino acids and other derivatives that exhibit biological activity .

Biological Research

Study of Biological Systems

In biological research, this compound can be employed to investigate the effects of halogenated benzylamines on cellular systems. It has potential as a precursor for synthesizing bioactive molecules that may have therapeutic applications. Research indicates that derivatives of this compound could exhibit antimicrobial, antifungal, or anticancer properties, indicating its relevance in drug discovery .

Pharmaceutical Applications

Anticonvulsant and Anticancer Properties

Recent studies have highlighted the anticonvulsant properties of compounds related to this compound. For example, derivatives with similar structures have shown significant activity in seizure protection models, suggesting their potential as antiepileptic agents . Additionally, certain derivatives have been evaluated for their anticancer efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Industrial Uses

Manufacture of Specialty Chemicals

In the industrial sector, this compound is utilized in producing dyes and pigments due to its unique chemical properties. Its versatility makes it suitable for various applications in specialty chemicals, enhancing its commercial value.

Data Table: Applications Overview

| Application Area | Description | Example Use Cases |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Synthesis of pharmaceuticals |

| Biological Research | Study effects on biological systems | Precursor for bioactive molecules |

| Pharmaceuticals | Anticonvulsant and anticancer properties | Antiepileptic drug development |

| Industrial Chemicals | Production of dyes and specialty chemicals | Manufacturing processes |

Case Studies

- Anticonvulsant Evaluation : A study assessed several benzylamine derivatives for anticonvulsant activity using the maximal electroshock seizure test. Compounds similar to this compound exhibited significant protective effects against seizures at low doses .

- Antimicrobial Testing : Research focused on the antibacterial properties of related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations often in the low µg/mL range.

- Antitumor Efficacy : In vitro assays revealed that certain derivatives showed strong potential against melanoma cell lines, with GI50 values indicating effective cytotoxicity. This suggests further exploration for anticancer drug development .

特性

分子式 |

C14H13BrClN |

|---|---|

分子量 |

310.61 g/mol |

IUPAC名 |

N-[(4-bromo-2-chlorophenyl)methyl]-1-phenylmethanamine |

InChI |

InChI=1S/C14H13BrClN/c15-13-7-6-12(14(16)8-13)10-17-9-11-4-2-1-3-5-11/h1-8,17H,9-10H2 |

InChIキー |

MOWNARJFFWCIPQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CNCC2=C(C=C(C=C2)Br)Cl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。